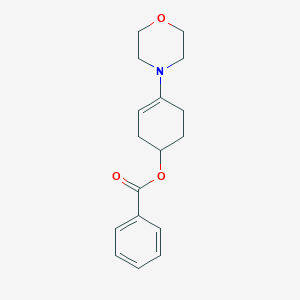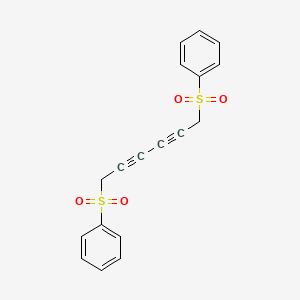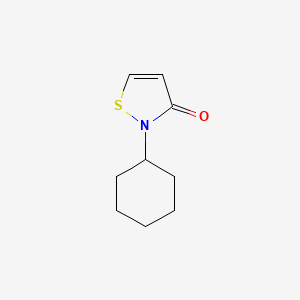
2-Cyclohexyl-1,2-thiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-1,2-thiazol-3(2H)-one is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1,2-thiazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylamine with carbon disulfide and an α-haloketone under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar routes as in laboratory synthesis but optimized for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexyl-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-1,2-thiazol-3(2H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,2-thiazol-3(2H)-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-Methyl-1,2-thiazol-3(2H)-one: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
2-Cyclohexyl-1,2-thiazol-3(2H)-one is unique due to the presence of the cyclohexyl group, which can influence its physical and chemical properties, such as solubility, stability, and biological activity. This uniqueness can make it more suitable for specific applications compared to its analogs.
Eigenschaften
CAS-Nummer |
26542-18-7 |
|---|---|
Molekularformel |
C9H13NOS |
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
2-cyclohexyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H13NOS/c11-9-6-7-12-10(9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
InChI-Schlüssel |
HHPJKICDWHTLAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(=O)C=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


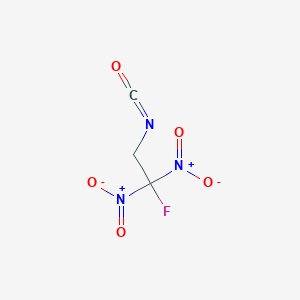
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
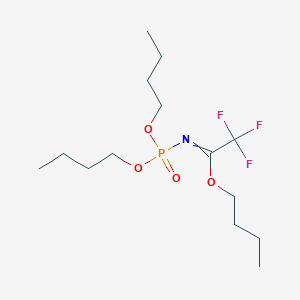

![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)
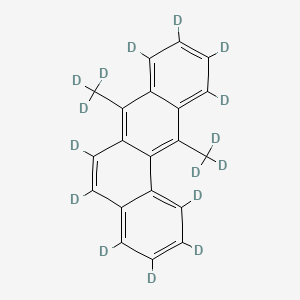



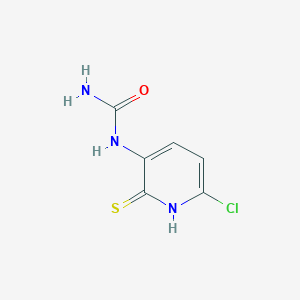
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
